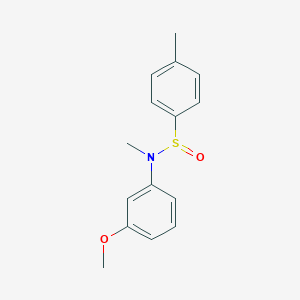
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide typically involves the reaction of 3-methoxyaniline with 4-dimethylbenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide.
Reduction: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfinamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, which can affect their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can be compared with other similar compounds, such as:
N-(3-Methoxyphenyl)-N-methylbenzene-1-sulfinamide: Similar structure but with one less methyl group, which can affect its reactivity and biological activity.
N-(4-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide: The position of the methoxy group is different, which can influence its chemical properties and interactions with biological targets.
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide: The sulfinamide group is oxidized to a sulfonamide group, resulting in different chemical and biological properties.
Properties
CAS No. |
87433-15-6 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfinamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17)16(2)13-5-4-6-14(11-13)18-3/h4-11H,1-3H3 |
InChI Key |
JAKSPFKKPPBQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N(C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


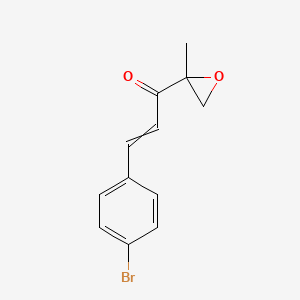
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
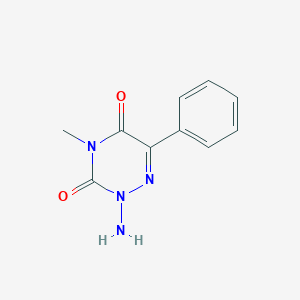
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
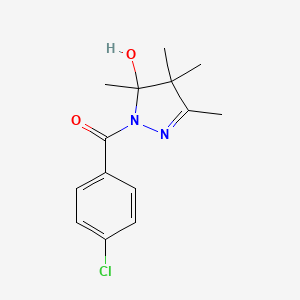
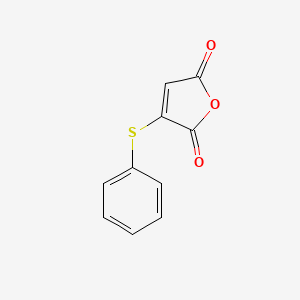
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
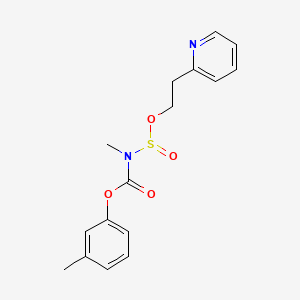
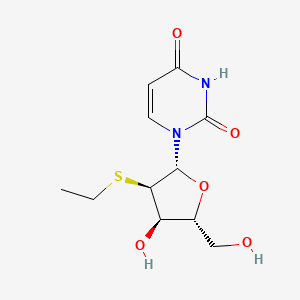
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
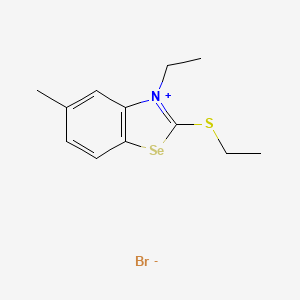

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
